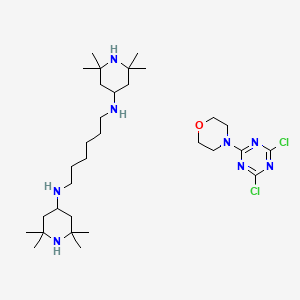
4-甲基吡啶-3-磺酸
描述
4-Methylpyridine-3-sulfonic acid is an organic compound with the molecular formula C6H7NO3S It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a methyl group at the 4-position and a sulfonic acid group at the 3-position of the pyridine ring
科学研究应用
4-Methylpyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biochemical assays and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents and other therapeutic compounds.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Sulfonic acids, in general, are known to interact with various biological targets due to their strong acidity and ability to donate protons .
Mode of Action
As a sulfonic acid derivative, it may interact with its targets through proton donation, given its strong acidity .
Result of Action
Sulfonic acids are known to have various biological effects, which could potentially be attributed to 4-methylpyridine-3-sulfonic acid .
Action Environment
The action, efficacy, and stability of 4-Methylpyridine-3-sulfonic acid can be influenced by various environmental factors. For instance, pH levels can affect the ionization state of the molecule, potentially impacting its interactions with biological targets. Furthermore, temperature and solvent conditions can also influence the stability and reactivity of the compound .
准备方法
Synthetic Routes and Reaction Conditions: 4-Methylpyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 4-methylpyridine. This process typically requires the use of concentrated sulfuric acid or oleum at elevated temperatures. Another method involves the diazotation of 3-aminopyridines followed by substitution of the diazo group with a sulfonyl group. The intermediate pyridine-3-sulfonyl chlorides formed in this process are then hydrolyzed to yield the sulfonic acid .
Industrial Production Methods: Industrial production of 4-methylpyridine-3-sulfonic acid often employs the direct sulfonation method due to its efficiency and scalability. This method involves the reaction of 4-methylpyridine with concentrated sulfuric acid or oleum under controlled conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 4-Methylpyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide and various catalysts are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted pyridines .
相似化合物的比较
Pyridine-3-sulfonic acid: Lacks the methyl group at the 4-position.
4-Methylpyridine: Lacks the sulfonic acid group at the 3-position.
3-Aminopyridine: Contains an amino group instead of a sulfonic acid group.
Uniqueness: 4-Methylpyridine-3-sulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
4-methylpyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-2-3-7-4-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNKGAZLNOIECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281045 | |
| Record name | 4-methylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4808-71-3 | |
| Record name | 4808-71-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B1583477.png)



